molecular formula C11H10N2O2 B13297848 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13297848
M. Wt: 202.21 g/mol
InChI Key: QENFEGIBPAYBEY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives. One common method is the condensation reaction between 4-methoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group can interact with specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-methoxypyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O2/c1-15-10-6-12-13(7-10)11-5-3-2-4-9(11)8-14/h2-8H,1H3

InChI Key

QENFEGIBPAYBEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=CC=C2C=O

Origin of Product

United States

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